Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate
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Overview
Description
Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate is a complex organic compound that features a morpholine ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of glycolaldehyde, organoboronic acid, and different amines through a Petasis three-component coupling reaction, followed by an acid- or base-mediated intramolecular cyclization . Another approach involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a pyrrolidine ring and are known for their biological activities.
Morpholine derivatives: These compounds contain a morpholine ring and are used in various chemical and pharmaceutical applications.
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share structural similarities with this compound but differ in their specific functional groups and overall molecular architecture, which can lead to different biological and chemical properties.
Properties
IUPAC Name |
methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-15-10(14)8-6-12(4-5-16-8)7-2-3-11-9(7)13/h7-8H,2-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWWRAAAKXTHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)C2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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